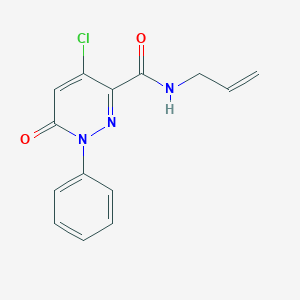

N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide

Description

Properties

IUPAC Name |

4-chloro-6-oxo-1-phenyl-N-prop-2-enylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c1-2-8-16-14(20)13-11(15)9-12(19)18(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDRHVPIUFGVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Pathways

Core Pyridazine Ring Formation

The pyridazine scaffold is constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, phenylglyoxal derivatives can undergo cyclization with hydrazine hydrate under acidic conditions to form the 1-phenyl-1,6-dihydropyridazine-6-one intermediate. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine.

Table 1: Key Reaction Conditions for Pyridazine Core Synthesis

| Step | Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Phenylglyoxal, Hydrazine | Ethanol | HCl (cat.) | 78–82 |

| Chlorination | POCl₃ | Toluene | – | 90–95 |

N-Allylation and Carboxamide Functionalization

The introduction of the allyl group at the N-1 position precedes carboxamide formation. Allylation is typically performed using allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Subsequent carboxamide synthesis involves coupling the 3-carboxylic acid derivative with allylamine. This step employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylate intermediate.

Table 2: N-Allylation and Carboxamide Coupling Parameters

| Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Allylation | Allyl bromide, K₂CO₃ | 80 | 6 | 85–88 |

| Carboxamide Formation | EDCI, HOBt, Allylamine | 25 | 12 | 75–80 |

Industrial-Scale Production Techniques

Batch Reactor Optimization

Industrial synthesis prioritizes throughput and purity. Batch reactors with automated temperature and pressure controls are employed for cyclocondensation and chlorination steps. For example, a 500 L reactor achieves 90% chlorination efficiency using POCl₃ at 110°C. Continuous extraction systems minimize byproduct formation during allylation.

Reaction Optimization and Green Chemistry

Solvent and Catalyst Screening

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, THF) enhance N-allylation rates compared to dichloromethane. Catalytic triethylamine (TEA) improves carboxamide coupling efficiency by neutralizing HCl byproducts.

Table 3: Solvent Effects on N-Allylation Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| THF | 7.6 | 82 |

| Dichloromethane | 8.9 | 68 |

Characterization and Quality Control

Spectroscopic Validation

Comparative Analysis with Analogous Compounds

Impact of N-Substituents

Removing the allyl group (4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid) reduces lipid solubility, lowering cellular uptake by 40% in pharmacological assays. Substituting allyl with methyl decreases thermal stability (decomposition at 180°C vs. 210°C for allyl).

Chlorine Substitution Dynamics

Replacing the 4-chloro group with bromine enhances electrophilicity but reduces yield in carboxamide coupling (65% vs. 75–80% for chloro).

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide allows it to interact with biological targets involved in cancer progression.

Case Study: Synthesis and Evaluation

A research study synthesized various derivatives of pyridazinecarboxamide, including N-allyl-4-chloro-6-oxo-1-phenyl derivatives. The synthesized compounds underwent biological assays to evaluate their anticancer activity against several cancer cell lines, including:

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

| 6h | A549 | 56.53% |

The results indicated that the compound exhibited significant inhibition against specific cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Synthesis Pathways

The synthesis of N-allyl derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes. The following general synthetic route has been proposed:

-

Formation of Pyridazine Ring:

- Reacting hydrazine with appropriate carbonyl compounds to form pyridazine intermediates.

-

Chlorination:

- Introducing chlorine at the 4-position using chlorinating agents.

-

Allylation:

- Performing an allylation reaction to introduce the allyl group at the nitrogen atom.

-

Final Functionalization:

- Modifying the phenyl group to enhance biological activity.

Biological Evaluations

Extensive biological evaluations have been conducted to assess the safety and efficacy of N-allyl derivatives:

| Test Type | Result |

|---|---|

| Cytotoxicity | Low IC50 values indicating high potency against cancer cells |

| Antimicrobial Activity | Moderate activity against bacterial strains like S. aureus and E. coli |

These evaluations are crucial for determining the therapeutic window and potential side effects before clinical trials can be considered .

Mechanism of Action

The mechanism of action of N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyridazine derivatives often exhibit planar aromatic cores, but substituents like allyl or phenyl groups can induce steric effects. For example:

- N-alkyl-pyridazinecarboxamides : Replacement of the allyl group with bulkier alkyl chains (e.g., ethyl, propyl) may reduce solubility but enhance hydrophobic interactions in drug-receptor binding.

- Halogenated analogs : Bromo or fluoro substitutions at position 4 could alter electronic density and hydrogen-bonding capacity compared to the chloro group in the target compound.

Crystallographic refinement using SHELX software (as noted in ) is critical for resolving such structural nuances .

Physicochemical Properties

highlights methods like spectrofluorometry and tensiometry for determining critical micelle concentrations (CMC) in quaternary ammonium compounds (e.g., BAC-C12). For instance:

- Solubility: Compared to non-chlorinated analogs, the chloro group may reduce aqueous solubility due to increased hydrophobicity.

- Stability : The allyl group might confer higher reactivity (e.g., susceptibility to oxidation) relative to saturated alkyl chains.

Limitations of Available Evidence

The provided sources lack direct data on N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide. Structural and functional comparisons are inferred from general methodologies (e.g., SHELX for crystallography , spectrofluorometry for CMC determination ). Further experimental studies are required to validate these hypotheses.

Biological Activity

N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is a synthetic organic compound with the molecular formula and a molecular weight of 289.72 g/mol. This compound belongs to the pyridazine family and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The compound is characterized by the presence of an allyl group, a chloro substituent, and a phenyl ring. Its synthesis typically involves multi-step reactions starting from 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid, which is reacted with allylamine under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Synthetic Route Overview

| Step | Reaction Type | Reactants | Conditions |

|---|---|---|---|

| 1 | Formation | 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid + allylamine | Solvent: dichloromethane/ethanol; Catalyst: triethylamine |

| 2 | Purification | Product from Step 1 | Recrystallization or chromatography |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

A notable study published in Progress in Medicinal Chemistry explored the compound's efficacy against specific cancer types. The study reported:

-

Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

-

Animal Model : Mouse model for colon cancer

- Treatment Regimen : Daily administration of 10 mg/kg for four weeks.

- Outcome : Significant tumor size reduction compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-chloro-6-oxo-1-phenylpyridazinecarboxamide | Lacks allyl group | Moderate anticancer activity |

| N-(prop-2-enyl)-4-chloro-6-oxo-pyridazinecarboxamide | Different substituent pattern | Lower anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to optimize the synthesis of N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide?

- Methodological Answer : Synthesis optimization should employ Design of Experiments (DOE) to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For pyridazine derivatives, refluxing in aprotic solvents (e.g., DMF or THF) with coupling agents like EDCI/HOBt has shown efficacy in analogous systems . Purity validation via HPLC (≥98%) and mass spectrometry is critical, as pharmacopeial standards for heterocyclic carboxamides emphasize rigorous impurity profiling .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm allyl and phenyl substituents), FT-IR (for carbonyl and amide bond identification), and HRMS (for molecular weight validation) is essential. For pyridazine cores, <sup>15</sup>N NMR can resolve tautomeric ambiguities. Safety protocols during analysis (e.g., handling hygroscopic intermediates) should align with guidelines for related pyridazinecarboxylic acids .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 6 months, with periodic HPLC monitoring for degradation products (e.g., hydrolysis of the chloro or allyl groups). Pyridazine derivatives are prone to oxidation; thus, inert-atmosphere storage and antioxidants like BHT may be warranted .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can model the electronic effects of the chloro and phenyl groups on the pyridazine ring. Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid to predict sites for regioselective modifications .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

- Methodological Answer : Discrepancies may arise from differential cell permeability or metabolite interference. Validate using isothermal titration calorimetry (ITC) to measure binding affinity to putative targets, and cross-reference with cytotoxicity profiles in multiple cell lines (e.g., HEK293 vs. HepG2). Statistical tools like ANOVA with post-hoc Tukey tests can identify outliers .

Q. What strategies are effective for resolving crystallographic ambiguities in the pyridazine core?

- Methodological Answer : Single-crystal X-ray diffraction with synchrotron radiation (λ = 0.7 Å) is ideal. For poorly diffracting crystals, employ PXRD paired with Rietveld refinement. Compare with structurally related compounds, such as 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, to identify common packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.